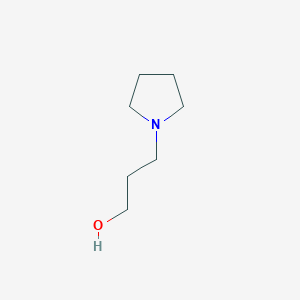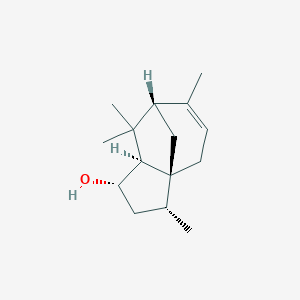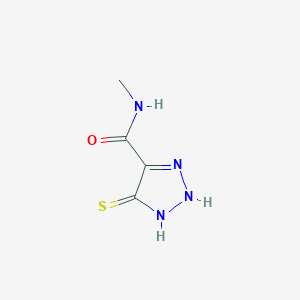![molecular formula C15H23ClN3O2- B010689 N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride CAS No. 102504-35-8](/img/structure/B10689.png)
N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride, also known as DMPEA-Cl, is a chemical compound that belongs to the class of oxadiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride acts as a selective serotonin releasing agent, which means that it increases the release of serotonin from nerve terminals in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep, among other functions. By increasing the release of serotonin, N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride can have a range of effects on behavior and physiology.
Effets Biochimiques Et Physiologiques
N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, decreased anxiety-like behavior, and anticonvulsant activity. These effects are thought to be mediated by the increased release of serotonin in the brain, which can modulate various neural circuits and neurotransmitter systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride is its potent anticonvulsant activity, which makes it a valuable tool for studying neurological disorders such as epilepsy. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride is its selectivity for serotonin release, which may limit its utility in certain experiments where other neurotransmitters are of interest.
Orientations Futures
There are several future directions for research on N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride. One area of interest is its potential as a treatment for neurological disorders such as epilepsy and depression. Another area of interest is its use as a tool to study the role of serotonin in the brain and its effects on behavior. Additionally, further research is needed to explore the limitations of N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride and to develop new derivatives that may have improved selectivity for different neurotransmitters.
Méthodes De Synthèse
N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride can be synthesized using a simple one-pot reaction between 4-methoxybenzohydrazide and ethyl diethylaminomalonate. The reaction involves the condensation of the two compounds in the presence of a catalytic amount of acetic acid and heating under reflux. The product is then purified by recrystallization from ethanol, yielding N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride as a white crystalline solid.
Applications De Recherche Scientifique
N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been shown to exhibit potent anticonvulsant activity, making it a promising candidate for the treatment of neurological disorders such as epilepsy. In pharmacology, N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride has been found to act as a selective serotonin releasing agent, which could have implications for the treatment of depression and anxiety. In neuroscience, N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride has been used as a tool to investigate the role of serotonin in the brain and its effects on behavior.
Propriétés
Numéro CAS |
102504-35-8 |
|---|---|
Nom du produit |
N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride |
Formule moléculaire |
C15H23ClN3O2- |
Poids moléculaire |
312.81 g/mol |
Nom IUPAC |
N,N-diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-4-18(5-2)11-10-14-16-17-15(20-14)12-6-8-13(19-3)9-7-12;/h6-9,15,17H,4-5,10-11H2,1-3H3;1H/p-1 |
Clé InChI |
JUWIUBMQFHTVOM-UHFFFAOYSA-M |
SMILES |
CCN(CC)CCC1=NNC(O1)C2=CC=C(C=C2)OC.[Cl-] |
SMILES canonique |
CCN(CC)CCC1=NNC(O1)C2=CC=C(C=C2)OC.[Cl-] |
Synonymes |
delta(sup 4)-1,2,4-OXADIAZOLINE, 5-(2-(DIETHYLAMINO)ETHYL)-3-(p-METHOX YPHENYL)-, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















